REACTION_CXSMILES
|
[CH2:1]([O:4][S:5]([O-:8])(=[O:7])=[S:6])[CH2:2][CH3:3].[Na+:9].[CH2:10]([SH:16])[C:11]1[O:15][CH:14]=[CH:13][CH:12]=1.[OH-].[Na+].Br[CH2:20][CH2:21][CH3:22].[S:23]([O-])([O-])(=O)=S.[Na+].[Na+]>O.CO.O>[CH2:1]([O:4][S:5]([O-:8])(=[O:7])=[S:6])[CH2:2][CH3:3].[Na+:9].[CH2:20]([S:23][S:16][CH2:10][C:11]1[O:15][CH:14]=[CH:13][CH:12]=1)[CH2:21][CH3:22] |f:0.1,3.4,6.7.8,10.11,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
Bunte salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)OS(=S)(=O)[O-].[Na+]
|
Name
|
sodium furfurylthiolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium propylthiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)OS(=S)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OS(=S)(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)SSCC1=CC=CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |